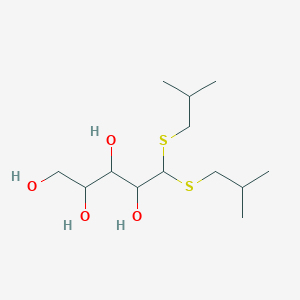
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a (3-cyclohexylideneprop-1-en-2-yl) group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, organic synthesis, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane typically involves the reaction of a suitable cyclohexylidenepropene derivative with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale reactions using similar synthetic routes. The key considerations include the purity of reagents, reaction temperature, and the removal of by-products to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It can also serve as a protecting group for alcohols and amines.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of silicone-based materials, coatings, and adhesives due to its ability to form stable silicon-carbon bonds.
Wirkmechanismus
The mechanism of action of (3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is relatively stable, allowing the compound to participate in a range of chemical reactions without breaking down easily. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Cyclohexylidenepropene derivatives: Compounds with similar structural features but different substituents on the cyclohexylidenepropene group.
Uniqueness
(3-Cyclohexylideneprop-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a cyclohexylidenepropene group and a trimethylsilyl group. This combination imparts specific chemical properties that make it useful in various synthetic applications.
Eigenschaften
CAS-Nummer |
71321-11-4 |
|---|---|
Molekularformel |
C12H22Si |
Molekulargewicht |
194.39 g/mol |
IUPAC-Name |
3-cyclohexylideneprop-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C12H22Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h10H,1,5-9H2,2-4H3 |
InChI-Schlüssel |
XWURNSFECSCWJX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=C)C=C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


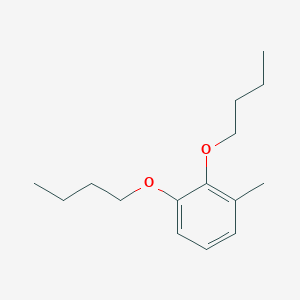
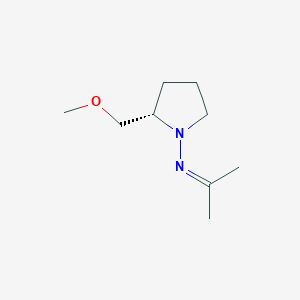
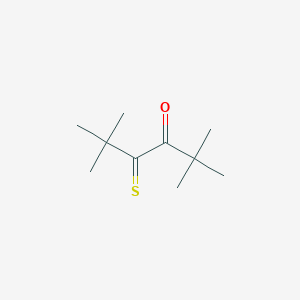
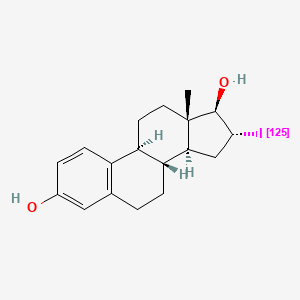
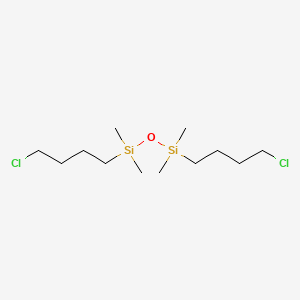
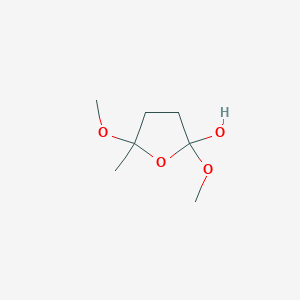
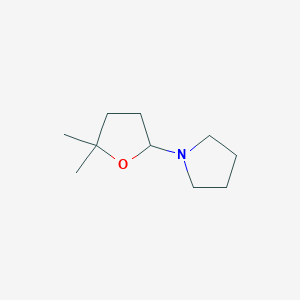
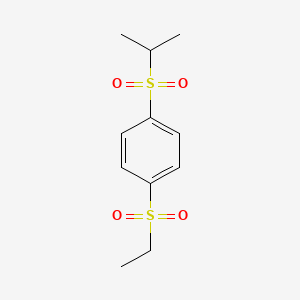
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
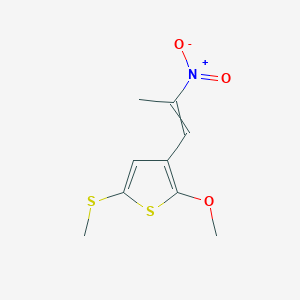
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
![2-[(Ethylsulfanyl)methyl]phenyl dimethylcarbamate](/img/structure/B14472118.png)

